Thalidomide-O-amido-C3-PEG3-C1-NH2 is a synthetic compound that belongs to a class of drugs known as E3 ligase ligand-linker conjugates. These compounds are designed for use in targeted protein degradation therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The compound is derived from thalidomide, which has a complex history due to its teratogenic effects but has been repurposed for therapeutic uses in conditions such as multiple myeloma and leprosy.
Thalidomide-O-amido-C3-PEG3-C1-NH2 can be sourced from various chemical suppliers specializing in research chemicals, including MedChemExpress and GLP Bio. These suppliers provide detailed specifications and synthesis protocols for researchers looking to utilize this compound in their studies.
The synthesis of Thalidomide-O-amido-C3-PEG3-C1-NH2 involves several steps, typically starting from thalidomide itself. The general approach includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Thalidomide-O-amido-C3-PEG3-C1-NH2 features a complex molecular structure that includes:
The structural formula can be represented as follows:
where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The exact molecular weight and specific structural data can be obtained from supplier databases or chemical characterization reports.
Thalidomide-O-amido-C3-PEG3-C1-NH2 can undergo various chemical reactions typical for amides and PEG derivatives, including:
These reactions are often facilitated by catalysts or specific reagents that promote the desired transformations without leading to significant by-products.
The mechanism of action for Thalidomide-O-amido-C3-PEG3-C1-NH2 primarily involves its role as a ligand for E3 ubiquitin ligases. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins involved in tumor growth and immune response modulation.
Studies have shown that compounds like Thalidomide-O-amido-C3-PEG3-C1-NH2 can effectively target specific proteins for degradation, leading to reduced cell proliferation in cancerous cells.
Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to analyze the physical and chemical properties of the compound.
Thalidomide-O-amido-C3-PEG3-C1-NH2 is primarily utilized in:
This compound represents a significant advancement in therapeutic strategies aimed at manipulating protein levels within cells, providing a novel approach to treating complex diseases.
Targeted protein degradation (TPD) represents a transformative approach in chemical biology, enabling direct elimination of pathological proteins rather than conventional inhibition. The proteolysis-targeting chimera (PROTAC) technology exemplifies this strategy through heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins, triggering ubiquitination and proteasomal destruction. Within this landscape, Thalidomide-O-amido-C3-PEG3-C1-NH2 (CAS: 1799711-29-7) emerges as a specialized E3 ligase ligand-linker conjugate. This compound integrates a thalidomide-based cereblon (CRBN) binding moiety with a triethylene glycol (PEG3) linker, terminating in a primary amine (–NH₂) for covalent attachment to target-binding warheads. Its molecular architecture (C₂₇H₃₅F₃N₄O₁₁, MW: 648.58) bridges CRBN recruitment and target engagement, making it a versatile tool for PROTAC design [1] [4] [9].
Table 1: Structural Profile of Thalidomide-O-amido-C3-PEG3-C1-NH2
Property | Specification |
---|---|
CAS Number | 1799711-29-7 |
Molecular Formula | C₂₇H₃₅F₃N₄O₁₁ |
Molecular Weight | 648.58 g/mol |
Purity | ≥95% |
Key Functional Groups | Thalidomide derivative, PEG3 spacer, –NH₂ terminus |
Role in PROTACs | CRBN-recruiting ligand-linker conjugate |
PROTAC technology has evolved from peptide-based chimeras to sophisticated small-molecule degraders. The inaugural 2001 PROTAC by Sakamoto et al. used a peptide to recruit the β-TrCP E3 ligase for MetAP-2 degradation [2]. This proof-of-concept faced limitations in cellular permeability and stability. A paradigm shift occurred with the discovery of small-molecule E3 ligase recruiters, such as nutlin for MDM2 (2008) and thalidomide analogs for CRBN (2010) [3] [5]. These advances enabled cell-permeable, metabolically stable PROTACs.
A critical innovation was the transition from occupancy-driven to event-driven pharmacology. Traditional inhibitors require sustained target binding, necessitating high doses that risk off-target effects. In contrast, PROTACs act catalytically: a single molecule can facilitate multiple rounds of target degradation, enhancing potency at lower concentrations [5] [8]. For example, CRBN-based PROTACs like ARV-471 (targeting ERα for breast cancer) achieve sub-nanomolar degradation efficacy despite moderate target-binding affinity [2] [5].
Thalidomide-O-amido-C3-PEG3-C1-NH2 epitomizes this evolution. Its PEG3 linker optimizes solubility and spatial flexibility, addressing historical challenges of hydrophobicity and rigidity in early PROTACs [1] [9].
Table 2: Key Milestones in PROTAC Development
Generation | Ligand Type | E3 Ligase | Limitations | Advances |
---|---|---|---|---|
1st (2001–2008) | Peptides | β-TrCP, VHL | Poor permeability, stability | Proof-of-concept degradation |
2nd (2008–2015) | Small molecules | MDM2, cIAP | Toxicity, limited efficacy | Enhanced cell permeability |
3rd (2015–present) | Optimized linkers (e.g., PEG) | CRBN, VHL | Hook effect | Catalytic degradation, tissue specificity |
Cereblon (CRBN), a substrate receptor of the CRL4ᴬᴾᴼᴮ E3 ubiquitin ligase complex, gained prominence with the discovery that thalidomide and its analogs (IMiDs) act as molecular glues. These agents reshape CRBN’s substrate-recognition interface, enabling ubiquitination of neo-substrates like IKZF1/3 in multiple myeloma [2] [3]. Structurally, thalidomide binds CRBN’s tri-tryptophan pocket, with its glutarimide ring forming critical hydrogen bonds to His353 and Trp380 [3] [6].
Thalidomide-O-amido-C3-PEG3-C1-NH2 exploits this mechanism but diverges from classical IMiDs. Unlike immunomodulatory derivatives (e.g., lenalidomide), it lacks direct therapeutic activity. Instead, it serves as a ligand-linker conjugate where:
The PEG linker confers distinct advantages:
This design mitigates challenges of CRBN-based degradation, such as substrate competition or resistance mutations [6].
Table 3: Cereblon Ligands in PROTAC Design
Ligand | Linker Attachment Point | CRBN Affinity | Key Applications |
---|---|---|---|
Thalidomide | C4- or C5-amide | Moderate (µM) | First-gen molecular glues |
Pomalidomide | N-alkyl position | High (nM) | Immunomodulatory PROTACs |
Thalidomide-O-amido-C3-PEG3-C1-NH2 | Terminal –NH₂ | High (nM) | Versatile linker for warheads |
Thalidomide derivatives are foundational to "molecular glue" degraders, which induce proximity between E3 ligases and neo-substrates without a physical linker. The pharmacophoric elements of thalidomide—notably the phthalimide and glutarimide rings—are indispensable for CRBN interaction [2] [7]. Modifications at the 4-position (e.g., oxygenation in Thalidomide-O-amido-C3-PEG3-C1-NH2) retain CRBN binding while enabling linker attachment [1] [9].
The C3-PEG3 linker in this compound addresses steric and polarity constraints:
This architecture enables tissue-specific degradation. For instance, PROTACs incorporating this linker show reduced platelet toxicity compared to VHL-based counterparts, as CRBN expression is low in platelets [6]. Additionally, the PEG linker facilitates BBB penetration, expanding applications to neurological targets [5].
Table 4: Impact of Linker Length on Degradation Efficiency
Linker Composition | Total Length (Atoms) | Solubility (mg/mL) | Degradation Efficiency (DC₅₀) | Rationale |
---|---|---|---|---|
C2-amide | 6 | <10 | >1 µM | Insufficient for complex formation |
C3-PEG3-NH₂ | 12 | >100 | 50–100 nM | Optimal flexibility/solubility |
PEG6-NH₂ | 24 | >150 | 200 nM | Entropic penalty |
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